molecular formula C8H13N3O B13337508 (2R,3S)-2-(1-Methyl-1H-pyrazol-4-yl)tetrahydrofuran-3-amine

(2R,3S)-2-(1-Methyl-1H-pyrazol-4-yl)tetrahydrofuran-3-amine

Cat. No.: B13337508
M. Wt: 167.21 g/mol
InChI Key: JWHDQIBDWOXMLS-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3S)-2-(1-Methyl-1H-pyrazol-4-yl)tetrahydrofuran-3-amine is a chiral compound that features a tetrahydrofuran ring substituted with a pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-2-(1-Methyl-1H-pyrazol-4-yl)tetrahydrofuran-3-amine typically involves the following steps:

    Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Pyrazolyl Group: The pyrazolyl group can be introduced via nucleophilic substitution reactions using pyrazole derivatives.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (2R,3S) enantiomer.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and the use of biocatalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-2-(1-Methyl-1H-pyrazol-4-yl)tetrahydrofuran-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

(2R,3S)-2-(1-Methyl-1H-pyrazol-4-yl)tetrahydrofuran-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R,3S)-2-(1-Methyl-1H-pyrazol-4-yl)tetrahydrofuran-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific chiral configuration and the presence of both a tetrahydrofuran ring and a pyrazolyl group. This combination of structural features imparts unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

(2R,3S)-2-(1-methylpyrazol-4-yl)oxolan-3-amine

InChI

InChI=1S/C8H13N3O/c1-11-5-6(4-10-11)8-7(9)2-3-12-8/h4-5,7-8H,2-3,9H2,1H3/t7-,8+/m0/s1

InChI Key

JWHDQIBDWOXMLS-JGVFFNPUSA-N

Isomeric SMILES

CN1C=C(C=N1)[C@@H]2[C@H](CCO2)N

Canonical SMILES

CN1C=C(C=N1)C2C(CCO2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.